



# Application of [18F]Fluoroethyl-PE2I in Longitudinal Studies of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Fluoroethyl-PE2I |           |
| Cat. No.:            | B15354655        | Get Quote |

### Introduction

[18F]**Fluoroethyl-PE2I** ([18F]FE-PE2I) is a highly selective radioligand for the dopamine transporter (DAT), making it a valuable tool for positron emission tomography (PET) imaging in the study of Parkinson's disease (PD).[1][2][3][4] The progressive loss of dopaminergic neurons in the substantia nigra and the subsequent reduction in striatal DAT density are hallmarks of PD.[5] [18F]FE-PE2I PET allows for the in vivo quantification of DAT availability, providing a biomarker for disease diagnosis, tracking progression, and evaluating the efficacy of potential disease-modifying therapies in longitudinal studies.[5][6][7][8] This radioligand offers advantages over other DAT imaging agents, including a favorable pharmacokinetic profile, high selectivity, and the ability to be labeled with the longer half-life isotope fluorine-18.[4][9]

These application notes provide an overview of the use of [18F]FE-PE2I in longitudinal PD research, including detailed experimental protocols and a summary of key quantitative data.

# **Quantitative Data Summary**

The following tables summarize quantitative data from longitudinal and test-retest reliability studies of [18F]FE-PE2I PET in Parkinson's disease patients.

Table 1: Test-Retest Reliability of [18F]FE-PE2I Binding Potential (BPND) in Parkinson's Disease Patients



| Brain Region     | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
|------------------|--------------------------|------------------------------------------|
| Caudate          | 5.3 - 7.6                | 0.74 - 0.97                              |
| Putamen          | 5.3 - 7.6                | 0.74 - 0.97                              |
| Ventral Striatum | 5.3 - 7.6                | 0.74 - 0.97                              |
| Substantia Nigra | 11                       | 0.74                                     |

Data sourced from a study with nine PD patients who underwent two PET scans within 7-28 days.[6]

Table 2: Annualized Decline of Dopamine Transporter (DAT) Availability in Parkinson's Disease Patients

| Brain Region          | Annualized Decline (%) | Effect Size (Glass's Δ) |
|-----------------------|------------------------|-------------------------|
| Caudate Nucleus       | -8.5 ± 6.6             | 1.08                    |
| Putamen               | -7.1 ± 6.1             | 1.02                    |
| Sensorimotor Striatum | -8.3 ± 8.5             | 0.99                    |
| Substantia Nigra      | -0.11 ± 9.3            | 0.11                    |

Data from a longitudinal study with 25 PD patients with a mean follow-up interval of  $2.3 \pm 0.5$  years.[8][10]

Table 3: Comparison of [18F]FE-PE2I PET and [123I]FP-CIT SPECT in Discriminating PD Patients from Healthy Controls



| Imaging Agent             | Outcome Measure                    | Effect Size (Glass's Δ) |
|---------------------------|------------------------------------|-------------------------|
| [ <sup>18</sup> F]FE-PE2I | Binding Potential (BPND)           | 2.95                    |
| [ <sup>18</sup> F]FE-PE2I | Specific Uptake Value Ratio (SUVR) | 2.57                    |
| [123I]FP-CIT              | Specific Uptake Ratio (SUR)        | 2.29                    |

This data highlights the higher effect size of [18F]FE-PE2I PET in differentiating between individuals with Parkinson's disease and healthy individuals.[4][11]

# Experimental Protocols Radiosynthesis of [18F]FE-PE2I

This protocol describes a one-step nucleophilic fluorination for the synthesis of [18F]FE-PE2I.[1] [2][3]

Diagram: [18F]FE-PE2I Radiosynthesis Workflow





Click to download full resolution via product page

Caption: Automated radiosynthesis workflow for [18F]FE-PE2I.

#### Materials:

- Tosyl-PE2I precursor
- [18F]Fluoride
- Kryptofix 2.2.2 (K<sub>222</sub>)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (MeCN)
- Dimethyl sulfoxide (DMSO)
- Water for injection
- Ethanol
- Sterile filters (0.22 μm)
- Automated synthesis module (e.g., GE TRACERLab FX2 N, Synthera®+)[1][3]
- Semi-preparative HPLC system
- Solid-phase extraction (SPE) cartridges (e.g., C18)

#### Procedure:

- [18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into the reactor using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
- Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.



- Radiolabeling Reaction: Dissolve the tosylethyl-PE2I precursor in DMSO and add it to the dried [18F]F<sup>-</sup>/K<sub>222</sub> complex. Heat the reaction mixture at 140°C for 5-15 minutes.[1][3]
- Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [18F]FE-PE2I from unreacted precursor and byproducts.
- Formulation: Trap the collected HPLC fraction containing [18F]FE-PE2I on a C18 SPE cartridge. Wash the cartridge with water for injection and elute the final product with ethanol. Formulate the final product in a sterile, pyrogen-free solution for injection, typically containing saline and a stabilizer like sodium ascorbate.[3]
- Quality Control: Perform quality control tests to determine radiochemical purity, molar activity,
   pH, and to ensure sterility and apyrogenicity.

## **PET Imaging Protocol for Longitudinal Studies**

This protocol outlines the procedure for acquiring and analyzing [18F]FE-PE2I PET data in human subjects.

Diagram: [18F]FE-PE2I PET Imaging and Analysis Workflow





Click to download full resolution via product page

Caption: Workflow for [18F]FE-PE2I PET imaging and data analysis.

#### Subject Preparation:

- Obtain written informed consent from all participants.
- Screen subjects to ensure they meet inclusion and exclusion criteria for the study.
- For PD patients, antiparkinsonian medication should be withdrawn for a specified period before the PET scan to avoid interference with DAT binding (e.g., at least 12 hours for L-DOPA and 5 half-lives for other dopaminergic drugs).[5]

#### Image Acquisition:



- Position the subject comfortably in the PET scanner with head fixation to minimize motion.
- Perform a low-dose CT or transmission scan for attenuation correction.
- Administer a bolus intravenous injection of [18F]FE-PE2I (typical dose: 150-200 MBq).
- Acquire dynamic PET data for 60-90 minutes post-injection.[5][12][13] Shorter static imaging protocols (e.g., 10-20 minutes) acquired during pseudo-equilibrium (around 40-60 minutes post-injection) can also be used for simplified quantification.[5][14]
- Acquire a high-resolution anatomical MRI scan (e.g., T1-weighted) for co-registration and anatomical delineation of regions of interest.

#### Image Analysis:

- Reconstruct the dynamic PET images with appropriate corrections for attenuation, scatter, and random coincidences.
- Co-register the PET images to the subject's MRI.
- Delineate regions of interest (ROIs) on the MRI for the striatum (caudate, putamen, ventral striatum), substantia nigra, and a reference region devoid of DAT, such as the cerebellum or occipital cortex.[12][14][15]
- Generate time-activity curves (TACs) for each ROI.
- Quantify DAT availability by calculating the non-displaceable binding potential (BPND) using a kinetic model, such as the simplified reference tissue model (SRTM), with the cerebellum as the reference region.[12][13][15]

# **Signaling Pathway**

Diagram: Dopaminergic Synapse and [18F]FE-PE2I Binding





Click to download full resolution via product page

Caption: Mechanism of [18F]FE-PE2I at the dopaminergic synapse.

In a healthy dopaminergic synapse, dopamine is released into the synaptic cleft and binds to postsynaptic receptors. The action of dopamine is terminated by its reuptake into the presynaptic neuron via the dopamine transporter (DAT). In Parkinson's disease, the degeneration of these neurons leads to a reduction in the number of DATs. [18F]FE-PE2I is a cocaine analog that binds with high affinity and selectivity to DAT.[16][17] By imaging the distribution and density of [18F]FE-PE2I binding with PET, it is possible to quantify the integrity of the presynaptic dopaminergic system. Longitudinal studies utilizing this technique can therefore track the progressive loss of DATs over time, providing a valuable biomarker for disease progression.[7][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Simplified quantification of [18F]FE-PE2I PET in Parkinson's disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudoequilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical correlates of dopamine transporter availability in cross-sectional and longitudinal studies with [18F]FE-PE2I PET: independent validation with new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Longitudinal DAT changes measured with [18F]FE-PE2I PET in patients with Parkinson's disease; a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. [PDF] Quantification of Dopamine Transporter in Human Brain Using PET with 18F-FE-PE2I | Semantic Scholar [semanticscholar.org]
- 14. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of [18F]Fluoroethyl-PE2I in Longitudinal Studies of Parkinson's Disease]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15354655#application-of-fluoroethyl-pe2i-inlongitudinal-studies-of-parkinson-s]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com